![molecular formula C7H9N3O B13499208 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of propargylamines with azides in the presence of a copper catalyst, leading to the formation of the triazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
化学反応の分析
Types of Reactions
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction: 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism by which 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
- 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines
- 1,3,4-thiadiazoles
Uniqueness
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde is unique due to its specific structural configuration, which combines the properties of both triazole and pyridine rings. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of biological targets, making it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC名 |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c11-5-6-7-3-1-2-4-10(7)9-8-6/h5H,1-4H2 |
InChIキー |
RKUBJTXTQGGRGN-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(=C(N=N2)C=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



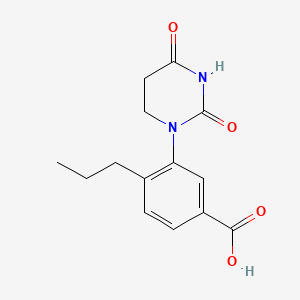
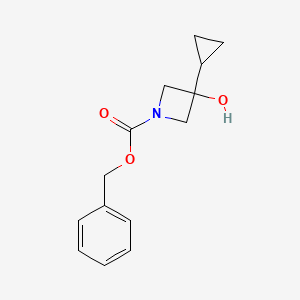
![4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13499161.png)
![n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride](/img/structure/B13499165.png)
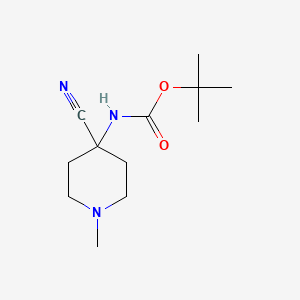
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
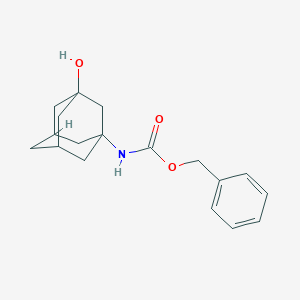
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
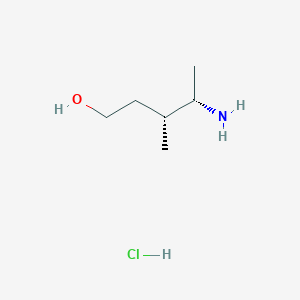
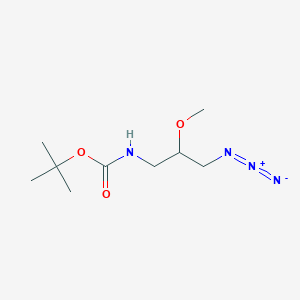
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
